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Compound of Interest

Compound Name: Methyl 2-hydroxyoctadecanoate

Cat. No.: B164390

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
2-hydroxyoctadecanoate (C19H3s03, Molecular Weight: 314.5 g/mol ). Due to the limited
availability of experimentally derived spectra for this specific compound in public databases,
this document presents predicted spectroscopic data based on established principles of
nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass
spectrometry (MS). The information herein is intended to serve as a reference for researchers
in the fields of lipidomics, drug development, and materials science.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Methyl 2-
hydroxyoctadecanoate. These predictions are derived from the analysis of structurally similar
long-chain fatty acid methyl esters and established spectroscopic correlation tables.

Table 1: Predicted *"H NMR Spectroscopic Data
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Predicted Chemical

Assignment Shift (ppm) Multiplicity Integration
-CHs (C18) ~0.88 Triplet 3H
-(CH2)14- (C4-C17) ~1.25 Multiplet 28H
-CH2-CH(OH)- (C3) ~1.65 Multiplet 2H
-CH(OH)- ~4.0-42 Multiplet 1H
-OH Variable Singlet (broad) 1H
-COOCHs ~3.73 Singlet 3H

. 1 13 1
Assignment Predicted Chemical Shift (ppm)
-CHs (C18) ~14.1
-(CH2)14- (C4-C17) ~227-342
-CH2-CH(OH)- (C3) ~345
-CH(OH)- (C2) ~70.5
-COOCH:s (C1) ~175.5
-COOCHs ~52.0

ble 3: licted Infrared (IR) Al .

Predicted Absorption Range

Functional Group Intensity
(cm~1)

O-H Stretch (Alcohol) 3500 - 3200 Strong, Broad

C-H Stretch (Alkyl) 2960 - 2850 Strong

C=0 Stretch (Ester) 1750 - 1735 Strong

C-O Stretch (Ester) 1320 - 1000 Strong

C-0O Stretch (Alcohol) ~ 1050 Medium

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b164390?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Table 4: Predicted Mass Spectrometry (MS)
Fragmentation Data

m/z Predicted Fragment lon Notes
Molecular ion (low abundance
314 [M]+ _
in EI)
299 [M - CHs]* Loss of a methyl group
Loss of the methoxy group
283 [M - OCH3s]*
from the ester
Loss of the carbomethoxy
255 [M - COOCHs]*
group
McLafferty rearrangement
74 [CH30C(OH)=CH2]* product, characteristic for fatty
acid methyl esters
[CnH2n+1]* and [CaH2n-1]* Characteristic aliphatic chain
series fragmentation

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for long-
chain fatty acid methyl esters like Methyl 2-hydroxyoctadecanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,
CDCls, Methanol-da).

o Add a small amount of tetramethylsilane (TMS) as an internal standard (O ppm).
o Transfer the solution to a 5 mm NMR tube.

e 1H NMR Acquisition:
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[e]

Spectrometer: 400 MHz or higher.

o

Pulse Program: Standard single-pulse sequence.

[¢]

Spectral Width: 0-12 ppm.

[¢]

Number of Scans: 16-64, depending on sample concentration.

o Relaxation Delay: 1-2 seconds.

e 13C NMR Acquisition:

[e]

Spectrometer: 100 MHz or higher.

o

Pulse Program: Proton-decoupled pulse sequence.

[¢]

Spectral Width: 0-200 ppm.

[¢]

Number of Scans: 1024 or more, due to the low natural abundance of 13C.

[e]

Relaxation Delay: 2 seconds.

Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy

e Sample Preparation:

o Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable
solvent (e.g., isopropanol) and allowing it to dry completely.

o Place a small amount of the solid sample directly onto the center of the ATR crystal.
o Data Acquisition:

o Spectrometer: FTIR spectrometer equipped with an ATR accessory.

o Spectral Range: 4000-400 cm~1.

o Resolution: 4 cm™1,
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o Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

o Background: A background spectrum of the clean, empty ATR crystal should be collected
prior to sample analysis.

o Apply pressure to the sample using the instrument's pressure clamp to ensure good
contact with the crystal.

Gas Chromatography-Mass Spectrometry (GC-MS)

e Sample Preparation:

o Dissolve the sample in a volatile organic solvent (e.g., hexane or dichloromethane) to a
concentration of approximately 1 mg/mL.

o If the sample is part of a mixture, derivatization to form the methyl ester may be necessary.
For Methyl 2-hydroxyoctadecanoate, which is already a methyl ester, this step can be
omitted.

e GC Conditions:

o Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., a
polar stationary phase like biscyanopropyl! polysiloxane).

o Injection Volume: 1 pL.
o Injector Temperature: 250 °C.
o Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

o Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few
minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 5-10 °C/min.

e MS Conditions:
o Mass Spectrometer: Quadrupole or ion trap mass analyzer.

o lonization Mode: Electron lonization (El) at 70 eV.
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o Mass Range: m/z 40-500.
o lon Source Temperature: 230 °C.
o Interface Temperature: 280 °C.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like Methyl 2-hydroxyoctadecanoate.
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Caption: General workflow for spectroscopic analysis of a pure chemical compound.

« To cite this document: BenchChem. [Spectroscopic Profile of Methyl 2-
hydroxyoctadecanoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b164390#spectroscopic-data-of-methyl-2-
hydroxyoctadecanoate]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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